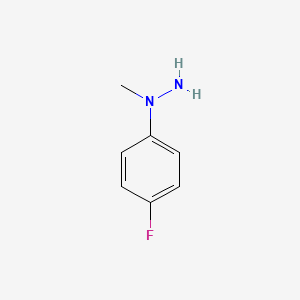

1-(4-Fluorophenyl)-1-methylhydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Fluorophenyl)-1-methylhydrazine is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring and a methylhydrazine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(4-Fluorophenyl)-1-methylhydrazine can be synthesized through several methods. One common approach involves the reaction of 4-fluoroaniline with methylhydrazine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Análisis De Reacciones Químicas

Oxidation Reactions

1-(4-Fluorophenyl)-1-methylhydrazine can be oxidized to form azo compounds or hydrazones. The oxidation typically requires reagents such as hydrogen peroxide or metal oxidants under acidic conditions.

Substitution Reactions

The hydrazine group can participate in nucleophilic substitution reactions. For example:

-

Reaction with Alkyl Halides : The nitrogen atom can attack alkyl halides, leading to the formation of substituted hydrazines.

-

Reaction with Aryl Halides : Similar mechanisms apply, allowing for the synthesis of more complex aryl-substituted hydrazines.

Reduction Reactions

This compound can be reduced to form primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Condensation Reactions

Condensation reactions with carbonyl compounds (aldehydes and ketones) can yield hydrazones or azines, which are valuable intermediates in organic synthesis.

-

Research Findings and Applications

Recent studies have highlighted the biological activity and potential therapeutic applications of this compound:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for drug development.

Anticancer Potential

Studies have shown that certain derivatives may have anticancer effects, particularly in targeting specific cancer cell lines.

-

Data Table of Chemical Reactions

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | H2O2, Acidic Medium | Azo compounds |

| Substitution | Alkyl Halide, Base | Substituted hydrazines |

| Reduction | LiAlH4 or NaBH4 | Primary amines |

| Condensation | Carbonyl Compound | Hydrazones/Azines |

This compound demonstrates versatile reactivity typical of hydrazines, making it an important compound in synthetic organic chemistry and medicinal applications. Its ability to undergo oxidation, substitution, reduction, and condensation reactions allows for the creation of diverse derivatives with potential biological activities.

-

References

Aplicaciones Científicas De Investigación

Antifungal Properties

Research indicates that derivatives of 1-(4-Fluorophenyl)-1-methylhydrazine exhibit promising antifungal activities. For instance, compounds with a 4-fluorophenyl group have shown effective inhibition against various fungal strains, including Candida neoformans and Aspergillus fumigatus. These compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values and demonstrated better efficacy than conventional antifungal agents like fluconazole and voriconazole .

Antibacterial Activity

The compound has also been tested for antibacterial properties. Studies have shown that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that substitutions on the phenyl ring can enhance or diminish antibacterial efficacy .

Synthetic Pathways

The synthesis of this compound typically involves the reaction of hydrazine derivatives with suitable aromatic compounds. For instance, the compound can be synthesized through the condensation of 4-fluorobenzaldehyde with methylhydrazine under acidic conditions. This method allows for the introduction of various substituents on the phenyl ring to optimize biological activity .

Case Studies in Synthesis

A notable case study involved the synthesis of various hydrazone derivatives from this compound, which were then evaluated for their antifungal and antibacterial properties. The results indicated that modifications to the hydrazone structure significantly impacted their biological activity, providing insights into how structural changes can lead to improved pharmacological profiles .

Drug Development

The compound's ability to inhibit fungal and bacterial growth positions it as a potential candidate for new drug development. Its selectivity against fungal pathogens without affecting mammalian cells is particularly noteworthy, suggesting a lower risk of toxicity in therapeutic applications .

Research Findings

Recent studies have highlighted the need for further investigation into the pharmacokinetics and mechanisms of action of this compound derivatives. Understanding these aspects is crucial for developing effective therapeutic agents that can be used to combat resistant strains of fungi and bacteria .

Summary of Findings

Mecanismo De Acción

The mechanism of action of 1-(4-Fluorophenyl)-1-methylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its use and the biological system being studied.

Comparación Con Compuestos Similares

4-Fluoroamphetamine: A psychoactive research chemical with stimulant and entactogenic effects.

4-Fluorophenylhydrazine: Another fluorinated hydrazine derivative with different chemical properties.

Uniqueness: 1-(4-Fluorophenyl)-1-methylhydrazine is unique due to its specific substitution pattern and the presence of both a fluorine atom and a methylhydrazine group

Actividad Biológica

1-(4-Fluorophenyl)-1-methylhydrazine, also known by its CAS number 1978-54-7, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

This compound features a hydrazine functional group, which is known for its reactivity and ability to form various derivatives. The presence of the fluorophenyl group enhances its lipophilicity, potentially influencing its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H10F1N3 |

| Molecular Weight | 169.18 g/mol |

| CAS Number | 1978-54-7 |

| Melting Point | 63-65 °C |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study: Inhibition of Breast Cancer Cells

In vitro studies showed that treatment with this compound led to a reduction in cell viability by up to 70% in MCF-7 breast cancer cells after 48 hours of exposure. The compound was found to activate caspase-3 and caspase-9, key enzymes in the apoptotic pathway.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A series of experiments indicated that this compound possesses antibacterial activity against several strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus, suggesting moderate antibacterial efficacy.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's. Studies have shown that it can inhibit tau protein aggregation, a hallmark of Alzheimer's pathology. This effect was quantified through thioflavin T fluorescence assays, where treated samples exhibited significantly lower fluorescence intensity compared to untreated controls.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Apoptosis Induction : The compound activates apoptotic pathways by modulating Bcl-2 family proteins.

- Cell Cycle Regulation : It causes cell cycle arrest through the upregulation of p53 and downregulation of cyclin-dependent kinases.

- Antimicrobial Mechanism : The exact mechanism remains under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Effective against S. aureus and E. coli |

| Neuroprotective | Inhibits tau aggregation |

Propiedades

IUPAC Name |

1-(4-fluorophenyl)-1-methylhydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-10(9)7-4-2-6(8)3-5-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYFNBYVHAIWKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.